
2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide
Overview
Description
2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an ethoxy group at the 2-position, a furan ring at the 6-position, and a carboxamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile, which is then converted to the carboxamide derivative through hydrolysis and subsequent amidation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
- Furan-2,3-dione derivatives from oxidation.
- Amines from reduction.
- Various substituted pyridine derivatives from nucleophilic substitution.
Scientific Research Applications
Chemical Synthesis and Applications
Building Block in Organic Chemistry
2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide serves as a versatile building block in organic synthesis. Its structural characteristics allow for the formation of more complex heterocyclic compounds. It is particularly useful in synthesizing derivatives that exhibit enhanced biological activities or novel properties .
Reactions and Transformations
The compound can undergo several chemical reactions, including:
- Oxidation : The furan ring can be oxidized to yield furan-2,3-dione derivatives.
- Reduction : The carboxamide group can be reduced to amines, which are valuable intermediates in pharmaceutical synthesis.
- Substitution Reactions : The ethoxy group can be substituted with various functional groups, expanding the compound's utility in drug design .
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of certain bacteria by interfering with cell wall synthesis mechanisms. This property makes it a candidate for developing new antimicrobial agents .
Anticancer Potential
Studies have highlighted the compound's ability to stabilize G-quadruplex DNA structures, which play a role in cancer cell proliferation. This stabilization suggests potential applications in anticancer therapies, particularly for targeting telomeric DNA sequences .
Pharmaceutical Applications
Intermediate in Drug Development
Due to its unique structural features, this compound is investigated as a pharmaceutical intermediate. It can be used to synthesize various drugs aimed at treating infections and cancers. Its ability to form hydrogen bonds enhances its interaction with biological targets, making it a valuable compound in medicinal chemistry .
Industrial Applications
Material Science
The compound's unique properties also find applications in material science, particularly in developing advanced polymers and coatings. Its heterocyclic structure contributes to improved thermal stability and mechanical properties of materials .
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-6-(furan-2-yl)pyridine-3-carbonitrile
- 2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxylic acid
- 2-Ethoxy-6-(furan-2-yl)pyridine-3-methanol
Uniqueness
2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the carboxamide group provides additional hydrogen bonding capabilities, enhancing its potential interactions with biological targets. This makes it a valuable compound for medicinal chemistry and other research applications.
Biological Activity
2-Ethoxy-6-(furan-2-yl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
The compound features a pyridine ring substituted with an ethoxy group, a furan moiety, and a carboxamide functional group. These structural elements contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
- Cell Signaling Modulation : It can modulate pathways related to cancer cell proliferation and apoptosis by interacting with various receptors and enzymes .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its efficacy against multiple bacterial strains, showing promising results:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Candida albicans | 32 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cells:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The mechanism underlying its anticancer activity appears to involve induction of apoptosis and inhibition of cell cycle progression .
Case Studies
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Results indicated a significant reduction in infection rates compared to standard treatments.
- Cancer Treatment : In a preclinical model, administration of this compound led to tumor regression in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The ethoxy group enhances lipophilicity, facilitating membrane penetration.
- The furan ring contributes to the electron-rich environment necessary for enzyme interactions.
Comparative studies with similar compounds have shown that modifications in these groups can lead to variations in potency and selectivity against different biological targets .
Properties
IUPAC Name |
2-ethoxy-6-(furan-2-yl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-16-12-8(11(13)15)5-6-9(14-12)10-4-3-7-17-10/h3-7H,2H2,1H3,(H2,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGQLSUSVMDHIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=CO2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255916 | |
Record name | 2-Ethoxy-6-(2-furanyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439111-19-0 | |
Record name | 2-Ethoxy-6-(2-furanyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439111-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-6-(2-furanyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301255916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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